molecular formula C20H20 B13941823 11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene CAS No. 5831-17-4

11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene

Cat. No.: B13941823
CAS No.: 5831-17-4
M. Wt: 260.4 g/mol
InChI Key: DVTHUHVKBGHXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene is a complex organic compound with the molecular formula C20H20. This compound is part of the cyclopenta(a)phenanthrene family, characterized by its unique structure that includes a cyclopentane ring fused to a phenanthrene core.

Preparation Methods

The synthesis of 11,12,17-trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene typically involves multi-step organic reactions. One common synthetic route includes the alkylation of phenanthrene derivatives followed by cyclization reactions to form the cyclopentane ring. The reaction conditions often require the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .

Scientific Research Applications

11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 11,12,17-trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions are often mediated by the compound’s ability to fit into the active sites of proteins, where it can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions .

Properties

CAS No.

5831-17-4

Molecular Formula

C20H20

Molecular Weight

260.4 g/mol

IUPAC Name

11,12,17-trimethyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C20H20/c1-12-8-10-17-18-11-9-15-6-4-5-7-16(15)20(18)14(3)13(2)19(12)17/h4-7,9,11-12H,8,10H2,1-3H3

InChI Key

DVTHUHVKBGHXTN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C(=C(C3=C2C=CC4=CC=CC=C43)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.